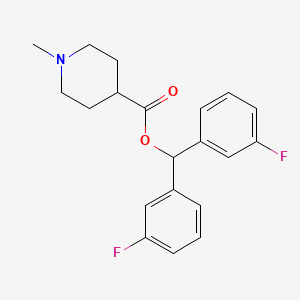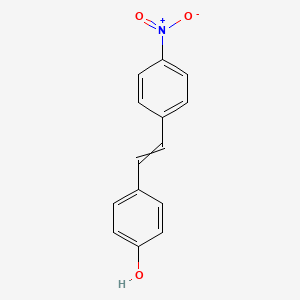
4-Hydroxy-4'-nitrostilbene
描述
4-Nitro-4’-hydroxystilbene is a derivative of stilbene, a compound characterized by a 1,2-diphenylethene structure. Stilbene derivatives, including 4-Nitro-4’-hydroxystilbene, are known for their diverse biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-4’-hydroxystilbene typically involves the Wittig or Horner–Wadsworth–Emmons (HWE) olefination, Perkin aldol condensation, and transition metal coupling reactions such as Mizoroki–Heck, Negishi, Stille, Sonogashira, and Suzuki reactions . For instance, the reaction of 4-nitrobenzyl bromide with triphenylphosphine yields (4-Nitrobenzyl)triphenylphosphonium bromide, which can then react with 4-nitrobenzaldehyde to form 4,4’-dinitrostilbene. Subsequent reduction of the nitro groups produces 4,4’-diaminostilbene .
Industrial Production Methods
Industrial production methods for 4-Nitro-4’-hydroxystilbene are not extensively documented. large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to ensure high yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
4-Nitro-4’-hydroxystilbene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The nitro and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Aminostilbenes
Substitution: Various substituted stilbenes depending on the nucleophile used.
科学研究应用
4-Nitro-4’-hydroxystilbene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific optical or electronic properties
作用机制
The mechanism of action of 4-Nitro-4’-hydroxystilbene involves its interaction with various molecular targets and pathways. For instance, the compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The nitro and hydroxyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
4-Nitro-4’-hydroxystilbene can be compared with other stilbene derivatives such as:
Resveratrol: Known for its antioxidant and anticancer properties.
Pterostilbene: Exhibits similar biological activities but with better bioavailability.
Combretastatin A-4: A potent anticancer agent with a different mechanism of action
These compounds share a common stilbene backbone but differ in their substituents, leading to variations in their biological activities and applications.
属性
分子式 |
C14H11NO3 |
|---|---|
分子量 |
241.24 g/mol |
IUPAC 名称 |
4-[2-(4-nitrophenyl)ethenyl]phenol |
InChI |
InChI=1S/C14H11NO3/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17)18/h1-10,16H |
InChI 键 |
OETQWIHJPIESQB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

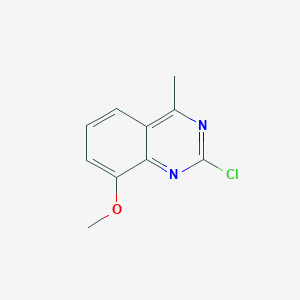
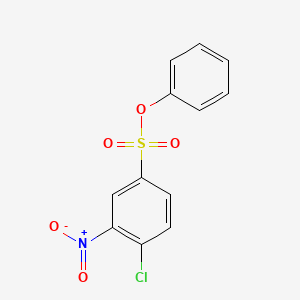
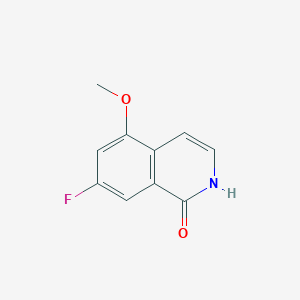
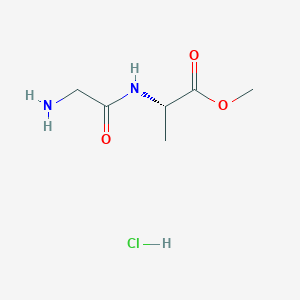

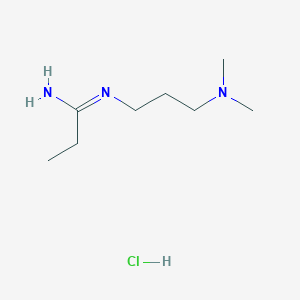
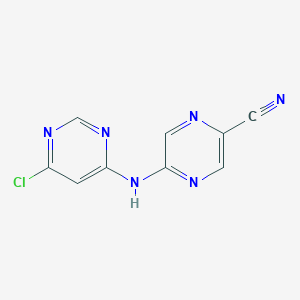
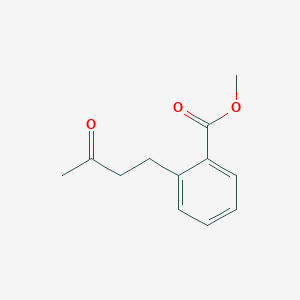
![7-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-6-ol](/img/structure/B8803034.png)
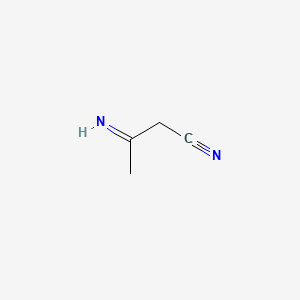
![tert-Butyl 2-chlorobenzo[d]thiazole-6-carboxylate](/img/structure/B8803042.png)
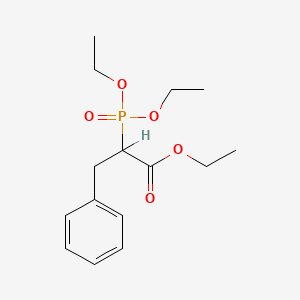
![8-Benzyl-2-methyl-4-phenyl-2,8-diazaspiro[4.5]decane](/img/structure/B8803076.png)
